molecular formula C23H17N5Na2O6S2 B13768992 7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt CAS No. 67786-18-9

7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt

Cat. No.: B13768992
CAS No.: 67786-18-9
M. Wt: 569.5 g/mol
InChI Key: COHFAALKNDFMQZ-UHFFFAOYSA-L
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Description

Chemical Structure and Properties
This compound is a bis-azo dye characterized by two azo (-N=N-) groups bridging aromatic moieties. The structure includes:

  • A central 1,3-naphthalenedisulfonic acid backbone with sulfonate groups at positions 1 and 3, enhancing water solubility.
  • Two azo linkages: The first azo group connects a 4-amino-2-methylphenyl substituent. The second azo group links a para-substituted phenyl ring.
  • The disodium salt form ensures stability and solubility in aqueous media.

Applications Primarily used as a synthetic dye in textiles and industrial applications, its sulfonate groups facilitate binding to natural and synthetic fibers. The amino and methyl substituents influence color intensity and lightfastness .

Properties

CAS No.

67786-18-9

Molecular Formula

C23H17N5Na2O6S2

Molecular Weight

569.5 g/mol

IUPAC Name

disodium;7-[[4-[(4-amino-2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C23H19N5O6S2.2Na/c1-14-10-16(24)3-9-22(14)28-26-18-7-5-17(6-8-18)25-27-19-4-2-15-11-20(35(29,30)31)13-23(21(15)12-19)36(32,33)34;;/h2-13H,24H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

COHFAALKNDFMQZ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Chemical Name: 7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt
  • Molecular Formula: C$${24}$$H$${18}$$N$${4}$$Na$${2}$$O$${7}$$S$${2}$$
  • Molecular Weight: Approximately 395.43 g/mol (some sources report ~584.53 g/mol depending on hydration and salt form)
  • Key Functional Groups: Multiple azo (-N=N-) linkages, amino (-NH$$_2$$) groups, methyl substituent on phenyl ring, and sulfonic acid groups (as disodium salt)
  • Physical Appearance: Water-soluble dye, often isolated as a disodium salt to enhance solubility and stability

Preparation Methods

Detailed Synthetic Procedure

Diazotization Step
  • Starting Materials: Aromatic amines such as 4-amino-2-methylphenyl derivatives.
  • Conditions:
    • Acidic medium, commonly hydrochloric acid or sulfuric acid, to protonate the amine and facilitate diazonium salt formation.
    • Temperature is maintained at low levels (0–5 °C) during diazotization to prevent decomposition of the diazonium intermediate.
    • Sodium nitrite (NaNO$$_2$$) is added slowly to the acidified amine solution to generate the diazonium salt in situ.
Azo Coupling Step
  • Coupling Component: 1,3-naphthalenedisulfonic acid or its disodium salt acts as the coupling partner.
  • Conditions:
    • The diazonium salt solution is added to a cold, alkaline or neutral solution of the coupling component.
    • pH is carefully controlled to optimize coupling efficiency and prevent side reactions.
    • Temperature is kept low to moderate (typically 0–25 °C) to avoid degradation.
    • The reaction mixture is stirred until completion, monitored by color development and spectroscopic methods.
Isolation and Purification
  • The azo dye precipitates out or remains in solution depending on conditions and salt form.
  • The disodium salt form is often isolated by neutralization with sodium hydroxide or sodium carbonate.
  • Filtration, washing, and drying under controlled conditions yield the final product.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Diazotization temperature 0–5 °C Prevents diazonium salt decomposition
Coupling pH Neutral to mildly alkaline (pH 6–9) Optimizes azo coupling efficiency
Solvent Water primarily; dipolar aprotic solvents for intermediates Water enhances solubility of sulfonic acid salts
Reaction time 30 min to several hours Monitored by color intensity and TLC or spectroscopy
Catalyst Sodium iodide (10–50 mol%) for precursor steps Enhances halogenoacetamide substitution reactions
Hydrogenation conditions Room temperature, slight hydrogen pressure For reduction of nitro to amino groups in precursors

Research Findings and Analysis

  • The preparation method benefits from avoiding disruptive by-products in the final step, which simplifies purification and improves yield.
  • The use of acid salts (hydrochloric or sulfuric acid) in diazotization and coupling steps enhances stability and protonation of amino groups.
  • Temperature control is critical: insufficient cooling leads to low conversion; excessive heating causes degradation and darkening of the product.
  • The presence of sulfonic acid groups improves water solubility and dye affinity for substrates, making the disodium salt form preferable for industrial applications.
  • Studies indicate that azo dyes, including this compound, may release carcinogenic amines upon degradation, necessitating careful handling and controlled synthesis to minimize impurities.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome
Aromatic amine preparation 4-Amino-2-methylphenyl derivatives, halogenoacetamide, iodide catalyst, dipolar aprotic solvents, reflux Formation of amino precursors via substitution
Diazotization Aromatic amine, NaNO$$2$$, HCl or H$$2$$SO$$_4$$, 0–5 °C Formation of diazonium salt
Azo coupling Diazonium salt, 1,3-naphthalenedisulfonic acid/disodium salt, pH 6–9, 0–25 °C Formation of azo linkages, dye chromophore
Salt formation Sodium carbonate or NaOH Conversion to disodium salt for solubility
Purification Filtration, washing, drying Isolation of pure dye product

Chemical Reactions Analysis

Types of Reactions

Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Oxidation of the azo groups can lead to the formation of nitro compounds.

    Reduction: Reduction typically results in the formation of aromatic amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the dye’s properties.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C17H15N3O6S2
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 70210-25-2

The structure features multiple azo linkages that contribute to its vibrant color properties, making it suitable for various applications in dyeing and pigment formulation.

Dyeing and Pigmentation

The primary application of this compound is as a dye in textile and paper industries. It is classified under reactive dyes due to its ability to form covalent bonds with fiber substrates. This property enhances the wash-fastness and light-fastness of the dyed materials.

Application AreaDescription
Textiles Used for dyeing cotton and synthetic fibers, providing bright colors with good fastness properties.
Paper Employed in paper manufacturing to achieve specific aesthetic qualities.

Biochemical Applications

In biochemistry, this compound is utilized for labeling proteins and nucleic acids due to its strong absorbance characteristics in the visible spectrum. The azo groups allow for easy conjugation with biomolecules, facilitating studies in molecular biology.

Application AreaDescription
Protein Labeling Used in assays to track protein interactions and dynamics.
Nucleic Acid Studies Facilitates visualization of DNA and RNA during electrophoresis.

Environmental Monitoring

Due to its azo structure, the compound can be used as a tracer in environmental studies to monitor water quality and pollutant dispersion. Its stability under various environmental conditions makes it a reliable marker.

Application AreaDescription
Water Quality Monitoring Acts as a tracer for studying the movement of pollutants in aquatic environments.
Soil Analysis Used to assess contamination levels in soils through leaching studies.

Case Study 1: Textile Industry

A study conducted on the use of this compound in cotton dyeing revealed that it provided superior color yield compared to traditional dyes. The research indicated that fabrics dyed with this compound exhibited excellent wash and light fastness, making it suitable for high-quality textile products.

Case Study 2: Biochemical Labeling

In a biochemical assay involving protein interactions, this compound was conjugated with antibodies to visualize binding events under UV light. The results demonstrated enhanced sensitivity and specificity compared to non-reactive dyes, highlighting its potential for use in advanced diagnostic applications.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various substrates that can interact with the azo groups, leading to changes in color or other properties. The pathways involved often include electron transfer processes that facilitate the redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Sulfonation Positions Azo Group Positions Key Applications
Target Compound C23H18N4O6S2·2Na 4-Amino-2-methylphenyl, phenyl 1,3-naphthalene 7- and 4-positions Textile dye
Acid Red 114 (7-Hydroxy-8-[[4-(phenylazo)phenyl]azo]-1,3-naphthalenedisulfonic acid, disodium salt) C24H16N4O8S2·2Na Phenyl, p-sulfo-o-tolyl 1,3-naphthalene 7,8-positions Acid dye for wool/silk
G Salt (7-Hydroxy-1,3-naphthalenedisulfonic acid, disodium salt) C10H6O7S2·2Na None (parent structure) 1,3-naphthalene None Intermediate for dyes
DI-SNADNS (Bis-2,7-(naphthaleneazo-4-sulfo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, tetrasodium salt) C30H16N4Na4O14S4 Bis-azo, dihydroxy 2,7-naphthalene 3,6- and 2,7-positions Food colorant
Acid Red 119 (Benzenesulfonic acid derivative) C34H26N6O12S4·2Na Ethyl, m-sulfobenzyl, phenyl Multiple positions Naphthalene and benzene Leather/paper dye

Key Differences and Research Findings

Substituent Effects on Color and Stability The target compound’s 4-amino-2-methylphenyl group provides a red-orange hue, while Acid Red 114’s p-sulfo-o-tolyl group yields a deeper maroon . Hydroxy groups (e.g., in G Salt) increase chelation with metal ions, improving colorfastness but reducing solubility compared to amino-substituted analogs .

Sulfonation Degree and Solubility

  • Higher sulfonation (e.g., DI-SNADNS , tetrasodium salt) enhances water solubility, making it suitable for food additives. Lower sulfonated variants (e.g., subsidiary colors in ) are restricted due to toxicity concerns .

Regulatory and Industrial Use

  • Acid Red 119 is prioritized in leather dyeing due to its ethyl-sulfobenzyl substituents, which improve fiber adhesion. In contrast, the target compound’s methyl group optimizes cost-effectiveness for bulk textile applications .

Biological Activity

7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt, commonly referred to as a disazo dye, is a synthetic organic compound with significant applications in dyeing and biological research. Its complex structure includes two azo groups and sulfonic acid functionalities, which contribute to its solubility and reactivity.

  • Molecular Formula : C23H17N5Na2O6S2
  • Molecular Weight : 569.52 g/mol
  • CAS Number : 67786-18-9
  • Synonyms : Acid Red 111, among others.

Antimicrobial Properties

Research indicates that azo dyes, including this compound, exhibit antimicrobial activity. A study demonstrated that certain azo dyes can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial coatings or treatments .

Cytotoxicity and Genotoxicity

The biological activity of this compound has raised concerns regarding its cytotoxic and genotoxic effects. Azo dyes are known to release aromatic amines upon metabolism, which can be carcinogenic. Studies have shown that exposure to certain azo compounds can lead to DNA damage in human cell lines, indicating a need for careful assessment of their safety in consumer products .

Case Studies

  • Study on Genotoxic Effects : A study conducted on various azo dyes revealed that 7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acid exhibited significant genotoxic effects in vitro. The study utilized the Ames test and micronucleus assay to evaluate DNA damage and mutagenicity in human lymphocytes .
  • Antimicrobial Activity Assessment : In another case study focusing on textile applications, the antimicrobial efficacy of this compound was tested against various pathogens. Results indicated a notable reduction in bacterial colonies when treated with the dye, supporting its potential use in textile finishes that require antibacterial properties .

Comparative Analysis of Biological Activity

Compound NameAntimicrobial ActivityGenotoxicityApplications
7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acidModeratePositiveTextile dyes, antimicrobial coatings
Acid Red 111 (similar structure)HighPositiveFood coloring, textile applications
Direct Black 38LowPositiveTextile dyeing

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves sequential diazotization and coupling steps. First, 4-amino-2-methylaniline is diazotized under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with aniline derivatives. A second diazotization introduces the naphthalenedisulfonic acid moiety. Key variables include pH (maintained at 8–10 for coupling), temperature (controlled to prevent decomposition), and stoichiometric ratios of intermediates . Yield optimization requires monitoring azo bond formation via UV/vis spectroscopy (λ ~450–500 nm for azo chromophores) .

Q. How do the dual sulfonic acid groups affect solubility and stability in aqueous solutions?

The disulfonic acid groups confer high water solubility (~200–300 g/L at 25°C) and stability across a broad pH range (2–12). This is critical for applications in biological buffers or dyeing processes. Solubility can be quantified via gravimetric analysis after saturation, while stability is assessed using accelerated degradation studies (e.g., exposure to UV light or oxidizing agents) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • UV/vis spectroscopy : Identifies λₘₐₓ for azo bonds (~500 nm) and monitors tautomeric shifts (e.g., hydrazo vs. azo forms) .
  • Raman/IR spectroscopy : Detects vibrations of sulfonate groups (~1180 cm⁻¹) and azo bonds (~1400–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns (e.g., methyl groups at 2.3 ppm) .

Q. How does this compound compare structurally to other azo dyes in its class?

Unlike simpler monoazo dyes (e.g., Ponceau S), this compound’s bis-azo structure and dual sulfonate groups enhance electronic conjugation and solubility. Structural analogs, such as Acid Red 18, lack the methylphenyl substitution, altering steric and electronic properties .

Advanced Research Questions

Q. How do tautomeric equilibria (azo ↔ hydrazo) influence spectroscopic and reactivity profiles?

Computational studies (DFT) and experimental NMR/UV data indicate that the hydrazo form predominates in aqueous and solid states. This tautomerism reduces absorption intensity at ~500 nm and increases reactivity toward electrophiles (e.g., biological thiols). Tautomeric ratios can be quantified via integration of ¹³C NMR peaks (hydrazo C=O at ~185 ppm vs. azo C-OH at ~165 ppm) .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

Discrepancies often arise from pH-sensitive tautomerism or impurities in diazonium salts. Mitigation includes:

  • Standardizing diazotization protocols (e.g., excess NaNO₂ to prevent amine byproducts).
  • Using high-purity solvents (HPLC-grade) to minimize side reactions.
  • Cross-validating spectroscopic data with HPLC-MS to confirm molecular integrity .

Q. How can computational modeling predict interactions with biological targets (e.g., proteins or DNA)?

Molecular docking (AutoDock/Vina) and MD simulations reveal binding affinities to serum albumin or DNA grooves. For example, sulfonate groups form hydrogen bonds with lysine residues, while the azo backbone intercalates into DNA base pairs. Validation requires fluorescence quenching assays or surface plasmon resonance (SPR) .

Q. What methodologies assess environmental persistence and degradation pathways?

  • Photodegradation studies : Monitor UV-induced cleavage of azo bonds via LC-MS.
  • Microbial degradation : Use soil/water microbiota to identify breakdown products (e.g., aromatic amines).
  • Electrochemical methods : Detect redox activity (e.g., reduction peaks at -0.5 V vs. Ag/AgCl) .

Methodological Notes

  • Synthesis Optimization : Use fractional factorial design (e.g., pH, temperature, reagent ratios) to identify critical variables .
  • Tautomerism Analysis : Combine temperature-dependent UV/vis with DFT calculations (B3LYP/6-31G*) .
  • Biological Interaction Studies : Pair SPR with circular dichroism to confirm conformational changes in proteins .

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